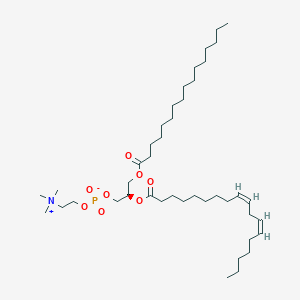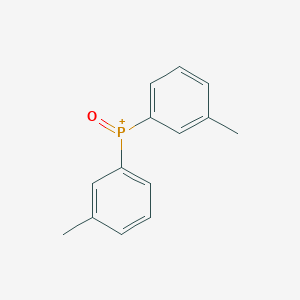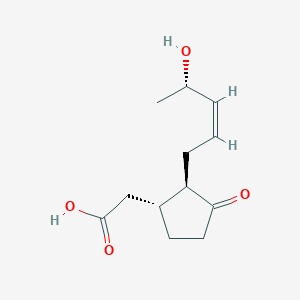![molecular formula C7H15B2F9N2 B169906 1-Fluoro-4-méthyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium tétrafluoroborate CAS No. 159269-48-4](/img/structure/B169906.png)
1-Fluoro-4-méthyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium tétrafluoroborate
Vue d'ensemble
Description
1-Fluoro-4-methyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium tetrafluoroborate is a chemical compound with the CAS Number: 159269-48-4 . It has a molecular weight of 319.82 . The compound is solid in physical form .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C7H15FN2.2BF4/c1-9-2-5-10 (8,6-3-9)7-4-9;22-1 (3,4)5/h2-7H2,1H3;;/q+2;2-1 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s worth noting that similar compounds like 1,4-diazabicyclo[2.2.2]octane (DABCO) are frequently used as a base, catalyst, and reagent in organic chemistry .It is stored in a refrigerator and shipped at room temperature . It is hygroscopic and has good solubility in many polar, as well as nonpolar solvents .
Applications De Recherche Scientifique
Fluoruration électrophile
SELECTFLUOR II est utilisé comme réactif pour la fluoruration électrophile . Il est une source hautement efficace et polyvalente de fluor électrophile et est utilisé dans la synthèse des organofluorés .
Agent oxydant
SELECTFLUOR II agit également comme un agent oxydant sélectif . Il peut être utilisé pour l'oxydation des sulfures, des urazoles et des alcools dans des conditions douces .
Catalyseur dans les réactions organiques
1,4-diazabicyclo[2.2.2]octane (DABCO), un composant de SELECTFLUOR II, est fréquemment utilisé comme base, catalyseur et réactif en chimie organique . Il a été utilisé comme catalyseur pour les réactions de Morita–Baylis–Hillman et de Knoevenagel
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of SELECTFLUOR II is organic compounds that require fluorination. It acts as a source of electrophilic fluorine .
Mode of Action
SELECTFLUOR II is an electrophilic fluorinating reagent . It interacts with its targets by donating a fluorine atom, resulting in the fluorination of the target molecule .
Biochemical Pathways
The exact biochemical pathways affected by SELECTFLUOR II depend on the specific target molecule. Generally, it is involved in the fluorination of organic compounds, altering their chemical structure and properties .
Pharmacokinetics
Its solubility in most organic solvents and water suggests it could be widely distributed in the body if ingested .
Result of Action
The primary result of SELECTFLUOR II’s action is the fluorination of target molecules. This can significantly alter the properties of the target, including its reactivity, stability, and interactions with other molecules .
Action Environment
The action of SELECTFLUOR II can be influenced by various environmental factors. For instance, its reactivity may be affected by the presence of other reagents, the pH of the solution, and the temperature . Additionally, it should be stored at 2-8°C to maintain its stability .
Analyse Biochimique
Biochemical Properties
It is known to act as a catalyst in organic reactions . It facilitates the direct electrophilic fluorination of a variety of aromatic compounds under mild conditions, producing fluoroaromatics with good to excellent yields . This is significant for synthesizing fluoroaromatics, as fluorine’s introduction into organic molecules can profoundly affect their physical, chemical, and biological properties .
Molecular Mechanism
It is known to be a highly effective and versatile source of electrophilic fluorine . It is used in the synthesis of organofluorine
Propriétés
IUPAC Name |
1-fluoro-4-methyl-1,4-diazoniabicyclo[2.2.2]octane;ditetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15FN2.2BF4/c1-9-2-5-10(8,6-3-9)7-4-9;2*2-1(3,4)5/h2-7H2,1H3;;/q+2;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFVFPDMQWZSPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C[N+]12CC[N+](CC1)(CC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15B2F9N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30570483 | |
| Record name | 1-Fluoro-4-methyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium ditetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159269-48-4 | |
| Record name | 1-Fluoro-4-methyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium ditetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Fluoro-4-methyl-1,4-diazoniabicyclo[2.2.2]octanebis(tetrafluoroborate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What makes 1-Fluoro-4-methyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium tetrafluoroborate (Selectfluor II) a useful reagent in organic synthesis?
A: Selectfluor II stands out for its remarkable ability to selectively introduce fluorine atoms into organic molecules. [, , ] This selectivity stems from its unique structure and reactivity, making it a valuable tool for constructing fluorine-containing compounds, which are highly sought after in pharmaceutical and agrochemical industries. []
Q2: How does Selectfluor II facilitate the synthesis of aryl trifluoromethyl ethers?
A: A recent study showcased a novel two-step approach to synthesize aryl trifluoromethyl ethers (ArOCF3) utilizing Selectfluor II. [] Initially, phenols undergo O-carboxydifluoromethylation. Subsequently, Selectfluor II plays a crucial role in the decarboxylative fluorination of the difluoromethylated intermediate, ultimately yielding the desired aryl trifluoromethyl ether. [] This method offers a practical alternative with readily available and cost-effective reagents.
Q3: Can you elaborate on the role of Selectfluor II in enantiospecific synthesis?
A: Selectfluor II demonstrates its versatility in the enantiospecific conversion of chiral secondary boronic esters into alkylfluorides. [] The reaction proceeds through the interaction of a boronate complex (derived from a boronic ester and phenyllithium) with Selectfluor II as the electrophilic fluorinating agent. [] The presence of a radical trap, like styrene, further enhances the enantiospecificity of the reaction, showcasing the reagent's potential in stereoselective synthesis.
Q4: What are the advantages of using Selectfluor II in photocatalytic benzylic fluorination?
A: Selectfluor II has proven highly effective in photocatalytic benzylic fluorination reactions. [] When combined with a ketone organocatalyst and exposed to visible light, it enables the selective introduction of fluorine atoms at benzylic positions. [] This method is particularly appealing due to its operational simplicity, reliance on readily available starting materials, and the use of mild reaction conditions, highlighting the practical advantages of Selectfluor II in organic synthesis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


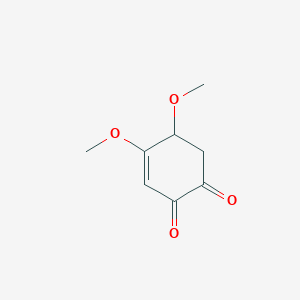
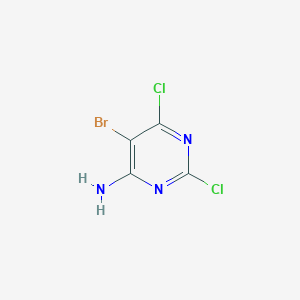

![4[4[6-Acryloxyhex-1-yl)oxyphenyl]carboxy-biphenyl-4'-carbonitrile](/img/structure/B169838.png)
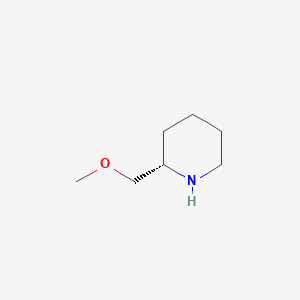
![7-Methyl-1,2-dihydropyrazolo[3,4-f]quinolin-9-one](/img/structure/B169840.png)

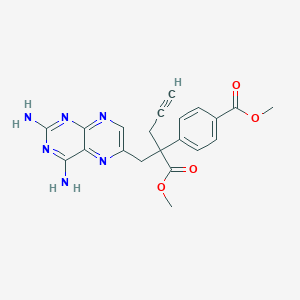
![(3R,3aS,6aS)-3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B169847.png)

